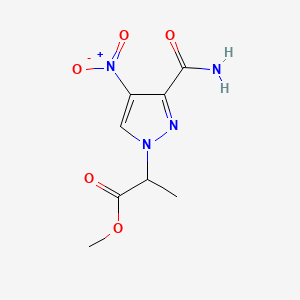![molecular formula C10H10F2N4O2 B10907091 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the difluoroacetoacetic acid ester, which is then treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is subsequently reacted with methyl hydrazine to form the pyrazole ring. The final step involves hydrolysis with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies to ensure high yield and purity. The process involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds.
Wirkmechanismus
The primary mechanism of action of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the electron transport chain, leading to reduced cellular respiration and energy production. This mechanism is particularly effective in inhibiting the growth of fungal pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole structure but differs in the position and type of substituents.
Benzovindiflupyr: A commercial fungicide with a similar pyrazole core structure, used for its SDHI activity.
Fluxapyroxad: Another SDHI fungicide with a pyrazole ring, known for its broad-spectrum antifungal activity.
Uniqueness
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific difluoroethyl substitution, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, particularly in the development of new agrochemicals and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H10F2N4O2 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
1-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10F2N4O2/c11-9(12)6-15-2-1-8(14-15)5-16-4-7(3-13-16)10(17)18/h1-4,9H,5-6H2,(H,17,18) |
InChI-Schlüssel |
GWLXHODMYAIKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)
![2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide](/img/structure/B10907022.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)
methanone](/img/structure/B10907035.png)
methanone](/img/structure/B10907043.png)


![4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine](/img/structure/B10907071.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)